5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole
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Overview
Description
The compound 5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole is a complex heterocyclic molecule It features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole involves multiple steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by cyclization reactions involving 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions.
Introduction of the 2-fluoro-4-methylsulfonylphenyl group: This step typically involves nucleophilic substitution reactions.
Attachment of the piperidin-1-yl group: This can be done through nucleophilic substitution or coupling reactions.
Formation of the 1,2,4-oxadiazole ring: This is usually achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole: can undergo various chemical reactions, including:
Oxidation: The thieno[3,2-d]pyrimidine core can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiproliferative agent and kinase inhibitor.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and molecular targets.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit antiproliferative activity.
Thieno[3,2-d]pyrimidine derivatives: These compounds are known for their kinase inhibitory properties.
Uniqueness
5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole: is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. Its ability to inhibit multiple kinases makes it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C23H24FN5O4S2 |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H24FN5O4S2/c1-13(2)21-27-23(33-28-21)29-8-6-14(7-9-29)32-22-20-19(25-12-26-22)17(11-34-20)16-5-4-15(10-18(16)24)35(3,30)31/h4-5,10-14H,6-9H2,1-3H3 |
InChI Key |
SIJYWJHWIFWIOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)N2CCC(CC2)OC3=NC=NC4=C3SC=C4C5=C(C=C(C=C5)S(=O)(=O)C)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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